ethyl 1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate
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Description
Ethyl 1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
Disposition and Metabolism of SB-649868 SB-649868 is extensively metabolized, with elimination primarily through feces (79%), and only a small percentage (12%) excreted via urine. The study highlights the metabolic pathways of SB-649868, emphasizing the formation of principal metabolites and the extensive metabolism that leaves negligible unchanged drug amounts. The detailed metabolism of SB-649868 sheds light on the compound's pharmacokinetic behavior, which is crucial for understanding its action and efficacy as a drug (Renzulli et al., 2011).
Pharmacokinetics of Beta-carboline Derivatives The study on two beta-carboline derivatives, ZK 91,296 and ZK 95,962, provides insights into their pharmacokinetics in healthy volunteers. These derivatives demonstrate rapid first-pass inactivation, likely in the liver, and the formation of an acid metabolite. Understanding the pharmacokinetics of these compounds is fundamental for their potential application in therapeutic settings and offers a basis for evaluating their safety and efficacy (Krause & Dorow, 1993).
Pharmacodynamics and Drug Efficacy
5-HT(1A) Receptor Occupancy by Novel Full Antagonist The study on the novel, selective, silent 5-HT(1A) antagonist, DU 125530, reveals its potential applications in treating anxiety and mood disorders. This research, utilizing PET imaging, provides critical data on the occupancy of 5-HT(1A) receptors by DU 125530 in the human brain, offering valuable insights into the drug's therapeutic potential and its dose-dependent occupancy, which is vital for determining the effective dose range (Rabiner et al., 2002).
Acute Action of Diphenoxylate on Intestinal Motility The study on diphenoxylate, a compound structurally related to the one , provides insights into its inhibitory action on intestinal motility. By using X-ray diagnostic methods, the study directly demonstrates the acute inhibitory action of diphenoxylate, potentially informing the therapeutic use of similar compounds in symptomatic treatment related to intestinal motility (Ylitalo et al., 1975).
Properties
IUPAC Name |
ethyl 1-(5-benzyl-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-2-30-22(29)16-8-10-26(11-9-16)21(28)18-14-25(12-15-6-4-3-5-7-15)13-17-19(18)23-24-20(17)27/h3-7,13-14,16H,2,8-12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVUXMHISDRJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CN(C=C3C2=NNC3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.